Orthosulfamuron

描述

Contextualizing Orthosulfamuron within Contemporary Agricultural Chemical Research

This compound is a systemic, post-emergence herbicide used to control annual and perennial broadleaf weeds, sedges, and barnyard grass, particularly in rice and sugarcane cultivation. cabidigitallibrary.orglapda.org.br It belongs to the sulfamoylurea class of herbicides, which are known for their high efficacy at low application rates. epa.govresearchgate.net The compound is absorbed through the foliage and roots of plants and then translocated to the meristematic regions, where it inhibits cell division and growth. lapda.org.br

In the broader context of agricultural chemical research, the focus has increasingly shifted towards developing herbicides with high specificity, low mammalian toxicity, and favorable environmental profiles. researchgate.netcymitquimica.com Research into compounds like this compound is driven by the need to replace older, less selective, and more environmentally persistent herbicides. The development of sulfonylurea herbicides, including this compound, represents a significant advancement in achieving these goals. researchgate.net

Significance of this compound in Advancing Herbicide Science and Technology

The primary significance of this compound in herbicide science lies in its specific mode of action. It inhibits the plant enzyme acetolactate synthase (ALS), also known as acetohydroxy acid synthase (AHAS). nih.govepa.gov This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for plant growth. epa.govepa.gov The inhibition of ALS leads to a cessation of plant growth and eventual death. cabidigitallibrary.org This targeted approach provides selectivity, as the ALS enzyme in plants is different from that in mammals, contributing to its low mammalian toxicity. federalregister.gov

The study of this compound and other ALS-inhibiting herbicides has advanced our understanding of plant biochemistry and has paved the way for the design of other targeted herbicides. researchgate.net Furthermore, its use as a growth regulator in sugarcane to promote sucrose (B13894) storage highlights its versatility beyond simple weed control. lapda.org.br

Current Paradigms and Knowledge Gaps in this compound Research

Current research on this compound is multifaceted, focusing on its efficacy, environmental fate, and analytical detection. Studies have extensively documented its effectiveness in controlling a wide range of weeds in rice paddies. cabidigitallibrary.org The environmental fate of this compound has also been a key area of investigation. It is known to have low volatility and its persistence is pH-dependent; it hydrolyzes readily in acidic conditions but is more stable in alkaline environments. epa.govepa.gov Biodegradation is a major degradation pathway in alkaline rice paddy water. epa.gov

Despite the existing body of knowledge, several gaps remain. A significant area of uncertainty is the potential toxicity of its major degradation products, such as o-desmethyl this compound. epa.gov While the parent compound's toxicity is relatively well-understood, the risks associated with its degradates are not as thoroughly characterized. epa.gov Further research is also needed to understand the long-term ecological impacts of its use, particularly on biodiversity in agricultural landscapes. nih.gov Additionally, while some studies have explored its degradation by microorganisms like Aspergillus niger, more comprehensive research into the microbial breakdown of this compound and its metabolites in various soil types is warranted. nih.gov

Methodological Approaches Employed in this compound Investigations

A variety of sophisticated analytical techniques are used to study this compound.

Chromatographic and Spectrometric Methods: Residue analysis in environmental and biological samples is predominantly carried out using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govdaneshyari.com This method offers high sensitivity and specificity for detecting and quantifying this compound and its metabolites at very low concentrations. researchgate.netdaneshyari.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for extracting this compound from complex matrices like rice and soil. daneshyari.comresearchgate.net High-performance liquid chromatography (HPLC) with UV or diode array detectors is also utilized. researchgate.netnih.gov

Environmental Fate Studies: Laboratory and field studies are conducted to assess the environmental behavior of this compound. These include studies on hydrolysis, photolysis, aerobic and anaerobic metabolism in soil and water, and soil column leaching. epa.gov For instance, studies have shown that this compound's hydrolysis half-life is significantly affected by pH. nih.govepa.gov

Toxicological and Ecotoxicological Assays: Standardized tests are used to evaluate the toxicity of this compound to various organisms. These include acute and chronic toxicity tests on mammals, birds, fish, aquatic invertebrates, and plants. epa.gov For example, studies on the aquatic plant Lemna gibba are used to determine the herbicide's effect on non-target aquatic vascular plants. epa.gov

Molecular and Biochemical Techniques: Investigations into the mode of action of this compound involve biochemical assays to measure the inhibition of the ALS enzyme. epa.govepa.gov Molecular techniques can also be employed to study the genetic basis of resistance in weeds.

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₀N₆O₆S | sigmaaldrich.comherts.ac.uk |

| Molecular Weight | 424.43 g/mol | sigmaaldrich.com |

| CAS Number | 213464-77-8 | sigmaaldrich.comherts.ac.uk |

| Water Solubility | pH-dependent: 26.2 mg/L (pH 4), 629 mg/L (pH 7), 38.9 g/L (pH 8.5) at 20°C | cabidigitallibrary.org |

| Vapor Pressure | 8.4 x 10⁻⁷ torr at 20°C | epa.gov |

Table 2: Environmental Fate Characteristics of this compound

| Parameter | Finding | Source |

|---|---|---|

| Hydrolysis Half-life (25°C) | 8 hours (pH 4), 24 days (pH 7), 228 days (pH 9) | nih.gov |

| Soil Mobility | Moderately mobile, with affinity for organic carbon. Considered a groundwater concern in alkaline, sandy soils. | epa.govepa.gov |

| Primary Degradation Pathways | Hydrolysis in acidic to neutral water; Aerobic biodegradation in alkaline water. | epa.gov |

| Major Degradates | N-(4,6-dimethoxypyrimidin-2-yl)urea (DOP urea), 2-sulfoamino-N,N-dimethylbenzamide (DBS acid), 2-amino-N,N-dimethylbenzamide (DB amine), o-desmethyl this compound. | epa.gov |

Table 3: Analytical Methods for this compound Detection

| Method | Matrix | Purpose | Source |

|---|---|---|---|

| LC-MS/MS | Rice, soil, sediment, water | Residue analysis and quantification | nih.govdaneshyari.com |

| QuEChERS | Rice, grains | Sample extraction and clean-up | daneshyari.comresearchgate.net |

| HPLC-UV/DAD | Technical product | Product analysis | nih.gov |

| Immunoassay | Soil, water | Residue determination | nih.gov |

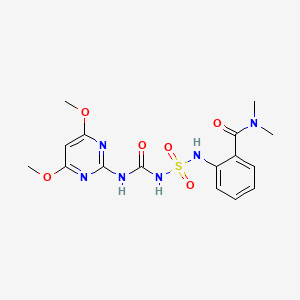

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoylamino]-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O6S/c1-22(2)14(23)10-7-5-6-8-11(10)20-29(25,26)21-16(24)19-15-17-12(27-3)9-13(18-15)28-4/h5-9,20H,1-4H3,(H2,17,18,19,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDPMNSCCRBWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC=C1NS(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4034788 | |

| Record name | Orthosulfamuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Decomposes before boiling | |

| Record name | Orthosulfamuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In n-heptane 0.23, xylene 129.8 (both in mg/L, 20 °C). In acetone 19.5, ethyl acetate 3.3, 1,2-dichloromethane 56.0, methanol 8.3 ( all in g/L, 20 °C), In water, 629 mg/L at 20 °C (pH 7); 26.2 mg/L at 20 °C (pH 4); 38,900 mg/L at 20 °C (pH 8.5) | |

| Record name | Orthosulfamuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.48 at 22.0 °C | |

| Record name | Orthosulfamuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

8.4X10-7 mm Hg at 20 °C at 25 °C | |

| Record name | Orthosulfamuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Very fine white powder with a tendency to form clumps | |

CAS No. |

213464-77-8 | |

| Record name | Orthosulfamuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213464-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orthosulfamuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213464778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orthosulfamuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Orthosulfamuron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORTHOSULFAMURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RO0AIV9EYN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Orthosulfamuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

157 °C | |

| Record name | Orthosulfamuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Historical Trajectories and Developmental Milestones in Orthosulfamuron Research

Genesis and Early Explorations in Sulfonylurea Herbicide Research Leading to Orthosulfamuron

The journey of sulfonylurea herbicides began with their discovery by DuPont Crop Protection in 1975, and they were first introduced to the agricultural market in 1982. agropages.comcambridge.org These compounds represented a major breakthrough in crop protection technology, revolutionizing weed control with their unique mode of action. agropages.com The herbicidal properties of sulfonylureas were first noted in 1966, with early versions being derivatives of triazine herbicides. bioone.orgbioone.org A significant advancement came when George Levitt of E. I. Du Pont de Nemours and Company observed that sulfonylureas with an aminopyrimidine derivative exhibited exceptionally high biological activity, a discovery that paved the way for modern sulfonylurea herbicides. bioone.orgbioone.org

Initially developed from compounds known to be suitable for controlling insulin (B600854) secretion in diabetic subjects, the sulfonylurea class of herbicides was found to be highly effective at very low application rates, often 10 to 200 times lower than other herbicides. scribd.com This high level of activity, combined with their limited mammalian toxicity due to the absence of the target enzyme in animals, positioned them as a groundbreaking development in the pesticide industry. agropages.comscribd.com this compound, a member of the sulfamoylurea class, was developed by Isagro S.p.A. as a post-emergence herbicide specifically for controlling major weeds in rice. scribd.comregulations.gov

Evolution of Research Foci on this compound: From Initial Mechanistic Characterization to Advanced Environmental and Resistance Studies

Initial research on this compound focused on its fundamental mechanism of action. It was identified as an inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxy acid synthase (AHAS). epa.govnih.govepa.gov This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for plant growth. scribd.comepa.govnih.gov By blocking this enzyme, this compound effectively halts protein synthesis and cell division in susceptible weeds, leading to their death. scribd.com The selectivity of this compound is attributed to the differential rates of metabolism between tolerant rice plants and susceptible weeds; tolerant species can rapidly degrade the herbicide, while degradation is much slower in susceptible ones. scribd.com

Subsequent research expanded to investigate the environmental fate and behavior of this compound. Studies have shown that it has low volatility and its solubility in water increases with higher pH. epa.govepa.gov The compound is subject to hydrolysis, which is rapid in acidic conditions (pH < 7) and slow in alkaline conditions (pH > 7). epa.govepa.gov It is considered moderately mobile in soil and has an affinity for organic carbon. epa.gov However, its mobility can present a groundwater concern in alkaline, sandy soils with low organic content. epa.govepa.gov Major degradation products include N-(4,6-dimethoxypyrimidin-2-yl)urea (DOP urea), 2-dimethylcarbamoylphenyl sulfamic acid (DBS acid), 2-amino-N,N-dimethylbenzamide (DB amine), and o-desmethyl this compound. epa.govepa.gov

More recent research has concentrated on the pressing issue of herbicide resistance. The repeated use of ALS-inhibiting herbicides has led to the evolution of resistant weed biotypes. nih.gov Resistance mechanisms are primarily due to an altered target site (a mutation in the ALS gene) that prevents the herbicide from binding effectively. nih.govpesticidestewardship.org Other mechanisms include enhanced metabolism, where the weed is able to detoxify the herbicide at a faster rate, and sequestration, where the herbicide is moved to parts of the plant cell where it can cause no harm. pesticidestewardship.org Studies on Cyperus difformis (smallflower umbrella sedge) have identified biotypes with cross-resistance to multiple ALS-inhibiting herbicides, including this compound, underscoring the need for integrated weed management strategies to mitigate the evolution of resistance. nih.gov

Landmark Academic Discoveries and Their Influence on this compound Research Trajectories

A pivotal moment in the history of sulfonylurea herbicides was the discovery by George Levitt that aminopyrimidine derivatives of sulfonylureas possessed significantly higher biological activity than their aniline (B41778) counterparts. bioone.orgbioone.org This finding fundamentally shifted the direction of research and development, leading to the creation of highly potent and selective herbicides like this compound.

The elucidation of the specific mode of action of sulfonylureas as inhibitors of the ALS enzyme was another landmark discovery. agropages.comnih.gov This provided a clear understanding of why these herbicides are so effective at low concentrations and have low toxicity to mammals, as the ALS enzyme is not present in animals. scribd.comnih.gov This knowledge has been fundamental in the development of new sulfonylurea herbicides and in understanding the mechanisms of crop selectivity.

The identification of weed resistance to ALS-inhibiting herbicides and the subsequent characterization of the resistance mechanisms have been critical in shaping modern weed management practices. nih.govhracglobal.com Research demonstrating that resistance is often conferred by a modification of the ALS target site has led to the development of strategies to manage and delay the evolution of resistance, such as rotating herbicides with different modes of action. nih.govhracglobal.com Furthermore, the discovery of non-target site resistance mechanisms, such as enhanced metabolism by cytochrome P450 monooxygenases, has added another layer of complexity to resistance management and is an active area of research. researchgate.net

Bibliometric Analysis of Global Research Output on this compound

For instance, a bibliometric analysis of studies on occupational exposure to pesticides and cancer from 2011 to 2020 revealed an exponential growth in publications, with the United States, France, India, and Brazil being the most productive countries. nih.gov Similarly, the development and application of analytical techniques like QuEChERS for pesticide residue analysis have seen a steady rise in scientific literature, indicating a multidisciplinary and growing research field. researchgate.net Research on this compound is a component of this broader trend, with studies appearing in journals focused on analytical chemistry, environmental science, and agricultural science. ebi.ac.ukcabidigitallibrary.orgiac.sp.gov.br The geographical distribution of this research likely mirrors the key rice-producing regions where this compound is used, as well as countries with strong agrochemical research sectors.

Research Publication Trends on Herbicide Topics

| Research Focus | Key Research Areas | Notable Trends |

| Herbicide Efficacy & Selectivity | Weed control spectrum, crop tolerance, formulation improvements. | Shift towards more specific, lower-dose herbicides. |

| Environmental Fate | Soil persistence, water contamination, degradation pathways. epa.govepa.gov | Increased focus on environmental impact and modeling. epa.gov |

| Weed Resistance | Target-site mutations, metabolic resistance, cross-resistance. nih.govhracglobal.com | Growing body of research on molecular mechanisms of resistance. nih.gov |

| Analytical Methods | Residue analysis in crops, soil, and water. ebi.ac.uk | Development of rapid and sensitive methods like LC-MS/MS and QuEChERS. researchgate.netebi.ac.uk |

Synthetic Strategies and Structural Modifications for Orthosulfamuron Analogs in Academic Research

Advanced Synthetic Routes to Orthosulfamuron and its Core Intermediates

The synthesis of this compound and other sulfonylurea herbicides is a well-established process in industrial and academic chemistry, typically involving the coupling of a sulfonyl chloride or isocyanate with a heterocyclic amine.

The primary industrial synthesis of this compound involves the reaction between two key intermediates: 2-amino-4,6-dimethoxypyrimidine (B117758) and a derivative of 2-sulfamoyl-N,N-dimethylbenzamide, specifically N,N-dimethyl 2-sulfamoylchloride benzcarbamate. nih.gov This condensation reaction, carried out in the presence of a base, forms the critical sulfonylurea bridge that links the aromatic and pyrimidine (B1678525) moieties.

Core Intermediates Synthesis:

2-amino-4,6-dimethoxypyrimidine (ADMP): This heterocyclic amine is a crucial building block for many sulfonylurea herbicides. Several synthetic routes have been developed. A common industrial method involves the cyclization of guanidine (B92328) nitrate (B79036) with diethyl malonate, followed by chlorination and then methoxylation. google.comchempap.org More recent academic research has focused on greener synthetic pathways. For instance, a method using dimethyl carbonate (DMC) as a non-toxic methylating agent to convert 2-amino-4,6-dihydroxypyrimidine (B16511) (ADH) to ADMP has been reported. researchgate.net This approach avoids the use of hazardous reagents like dimethyl sulfate (B86663). Other routes start from malononitrile, which undergoes a series of reactions including imidization and cyclization to yield high-purity ADMP. google.com

2-sulfamoyl-N,N-dimethylbenzamide Derivatives: The synthesis of this aromatic sulfonamide component can be achieved through several methods. A general approach involves the chlorosulfonation of a corresponding benzoic acid derivative, followed by amination to install the sulfamoyl group. scispace.com For this compound specifically, the starting material is N,N-dimethylbenzamide, which is functionalized to create the reactive sulfonyl chloride needed for the final coupling step.

Recent innovations in sulfonylurea synthesis include the development of more stable reagents to replace highly reactive and moisture-sensitive isocyanates. One such example is the use of hexafluoroisopropyl N-fluorosulfonyl carbamate (B1207046) (HFC), a stable, solid reagent that can directly generate sulfamoyl ureas under ambient conditions, offering a potentially safer and more versatile synthetic route. thieme-connect.com

Table 1: Synthetic Methods for Core Intermediate 2-amino-4,6-dimethoxypyrimidine (ADMP)

| Starting Material(s) | Key Reagents/Steps | Advantages/Disadvantages |

| Guanidine nitrate, Diethyl malonate | 1. Cyclization 2. Chlorination (e.g., POCl₃) 3. Methoxylation (e.g., NaOMe) | Established, multi-step process; may use hazardous reagents. google.comchempap.org |

| 2-amino-4,6-dihydroxypyrimidine (ADH) | Dimethyl carbonate (DMC), K₂CO₃, Phase Transfer Catalyst | "Green chemistry" approach, avoids toxic methylating agents. researchgate.net |

| Malononitrile | HCl, Methanol, specific catalysts | High purity product, avoids severe reaction conditions. google.com |

Rational Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to designing new herbicides with enhanced efficacy, selectivity, or improved environmental profiles. For sulfonylureas like this compound, SAR research focuses on systematically modifying the three main structural components: the aromatic ring, the sulfonylurea bridge, and the heterocyclic (pyrimidine) ring.

The herbicidal activity of sulfonylureas is directly linked to their ability to bind to and inhibit the ALS enzyme. smartsociety.orgresearchgate.net SAR studies have established several key principles:

The Sulfonylurea Bridge: This bridge is essential for activity, acting as the backbone that correctly positions the aromatic and heterocyclic moieties within the active site of the ALS enzyme.

The Heterocyclic Moiety: The substituents on the pyrimidine ring (or other heterocycles) are critical for high potency. For this compound, the 4,6-dimethoxy groups are important for binding. Research has shown that while disubstituted pyrimidines are common, certain monosubstituted pyrimidines can also exhibit excellent herbicidal activity, challenging earlier SAR guidelines. nih.gov

The Aromatic Moiety: The ortho-substituent on the phenyl ring is a defining feature. In this compound, the N,N-dimethylcarbamoyl group plays a significant role in its activity and selectivity spectrum.

Rational design involves creating analogs by making targeted chemical changes to these components. This can include bioisosteric replacement (swapping a functional group with another that has similar physical or chemical properties) or fragment-based design. iaea.org For example, researchers might synthesize analogs where the methoxy (B1213986) groups on the pyrimidine ring are replaced with other alkyl or halogen groups, or where the N,N-dimethylcarbamoyl group on the phenyl ring is altered in size, electronics, or hydrogen-bonding capability. The resulting analogs are then tested for herbicidal activity to build a comprehensive SAR model.

Table 2: Hypothetical SAR Study of this compound Analogs

| Modification Site | Example Modification | Hypothesized SAR Impact | Rationale |

| Pyrimidine Ring | Replace one -OCH₃ with -Cl | Potentially altered activity/selectivity | Changes electronic and steric profile, affecting binding affinity with ALS enzyme. |

| Phenyl Ring | Replace -C(O)N(CH₃)₂ with -C(O)OCH₃ | Likely decrease in activity | Modifies hydrogen bonding potential and steric bulk, which are crucial for interaction in the binding pocket. sioc-journal.cn |

| Sulfonylurea Bridge | N-methylation of the bridge nitrogen | Significant loss of activity | The N-H protons are critical for forming hydrogen bonds within the ALS active site. sioc-journal.cn |

| Phenyl Ring | Introduce a second substituent (e.g., F) | May increase or decrease activity | Could alter the conformation and electronic properties of the entire molecule. |

Stereochemical Considerations and Enantioselective Synthesis in this compound Research

The parent this compound molecule is achiral, meaning it does not have a stereocenter and exists as a single structure. However, the principles of stereochemistry are highly relevant in the design of novel analogs. In agrochemical research, it is common for different enantiomers (non-superimposable mirror images) of a chiral molecule to exhibit vastly different biological activities. weedturf.org Often, only one enantiomer is responsible for the desired herbicidal effect, while the other may be inactive or contribute to off-target effects.

Developing enantiomerically pure pesticides is a significant goal as it can lead to lower application rates and reduced environmental impact. weedturf.org In the context of this compound research, chirality could be introduced by modifying its substituents. For example, replacing the N,N-dimethylcarbamoyl group with a group containing a chiral center would result in enantiomeric forms of the analog.

The synthesis of single-enantiomer analogs can be achieved through several enantioselective synthesis strategies:

Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials derived from natural sources. weedturf.org

Use of Chiral Auxiliaries: Temporarily attaching a chiral group to guide a reaction to produce one enantiomer over the other.

Asymmetric Catalysis: Employing a chiral catalyst to control the stereochemical outcome of a reaction. This is a powerful method in modern organic synthesis. quickcompany.in

Diastereomeric Resolution: Synthesizing a mixture of diastereomers (stereoisomers that are not mirror images), which have different physical properties and can be separated by techniques like chromatography or crystallization. This approach has been used to access single enantiomers of other chiral sulfonylurea-type compounds. acs.org

While research on chiral analogs of this compound itself is not widely published, the extensive body of work on enantioselective synthesis in the broader field of agrochemicals provides a clear roadmap for how such investigations would be conducted. quickcompany.innih.gov

Development of Isotopic Analogs of this compound for Tracing and Mechanistic Elucidation

Isotopically labeled analogs are indispensable tools in chemical and biological research. By replacing an atom in a molecule with one of its isotopes (e.g., replacing ¹²C with ¹³C or ¹⁴C, or ¹H with ²H), scientists can track the molecule's journey through a biological system or the environment without altering its fundamental chemical properties.

For this compound, isotopic labeling is primarily used for:

Metabolism Studies: To understand how the herbicide is broken down in target weeds and tolerant crops. The primary degradation pathway for sulfonylureas is the cleavage of the sulfonylurea bridge. usda.gov Labeling the different parts of the molecule allows researchers to trace the fate of each fragment.

Environmental Fate Studies: To monitor the persistence, degradation, and movement of the herbicide in soil and water.

Mechanistic Elucidation: To study the binding interaction with the target enzyme, ALS, and to investigate kinetic isotope effects in its degradation pathways.

Commonly used isotopes in agrochemical research include the stable isotopes Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), which can be detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The radioactive isotope Carbon-14 (¹⁴C) is also widely used due to the ease of detection of its radioactivity.

Table 3: Potential Isotopic Labeling Strategies for this compound Research

| Isotope | Potential Labeling Position | Research Application |

| ¹⁴C / ¹³C | Carbonyl carbon of the urea (B33335) bridge | Tracing the fate of the central bridge structure during metabolic cleavage. |

| ¹⁴C / ¹³C | Phenyl ring backbone | Monitoring the degradation and environmental fate of the aromatic sulfonamide metabolite. |

| ¹⁴C / ¹³C | Pyrimidine ring backbone | Monitoring the degradation and environmental fate of the heterocyclic amine metabolite. |

| ¹⁵N | Nitrogen atoms in the sulfonylurea bridge | Studying the mechanism of bridge cleavage and metabolic pathways involving the nitrogen atoms. |

| ²H (Deuterium) | Methyl groups (on pyrimidine or amide) | Investigating kinetic isotope effects to elucidate reaction mechanisms; can also be used for tracing. |

Computational Chemistry Approaches in Predicting this compound Reactivity and Derivatization Pathways

Computational chemistry has become a powerful partner to experimental work in the design and study of new agrochemicals. These in-silico methods allow researchers to predict molecular properties, model biological interactions, and guide synthetic efforts, thereby saving time and resources.

For this compound and its analogs, several computational approaches are particularly valuable:

Molecular Docking: This technique predicts the preferred orientation of a molecule (the ligand) when bound to the active site of a target protein. For this compound, docking studies simulate its interaction with the ALS enzyme. smartsociety.orgsioc-journal.cnnih.govtandfonline.com This helps researchers understand the key amino acid residues involved in binding and predict how structural changes to the herbicide will affect its binding affinity, which is correlated with its inhibitory activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. ukim.mk Researchers calculate various molecular descriptors (representing steric, electronic, and hydrophobic properties) for a set of this compound analogs and use statistical methods to build a model that can predict the activity of new, unsynthesized compounds. nih.govnih.gov This is a valuable tool for prioritizing which new analogs to synthesize.

Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It can be used to predict a wide range of properties, including molecular geometry, reaction energies, and chemical reactivity. For this compound, DFT can help identify the most likely sites for chemical reaction or metabolic attack by calculating parameters like electrostatic potential or frontier molecular orbital energies. nih.govacs.org

These computational tools provide deep insights into the molecular-level behavior of this compound, guiding the rational design of new derivatives and helping to elucidate their reaction pathways and mechanisms of action.

Table 4: Application of Computational Methods in this compound Research

| Computational Method | Primary Application | Information Gained |

| Molecular Docking | Simulating binding to the ALS enzyme | Identifies key binding interactions (e.g., hydrogen bonds), predicts binding affinity of analogs. nih.govtandfonline.com |

| QSAR | Predicting herbicidal activity | Creates models to estimate the potency of novel analogs before synthesis, guiding lead optimization. ukim.mknih.gov |

| DFT | Predicting reactivity and molecular properties | Calculates electron distribution, bond energies, and reaction pathways to understand chemical stability and potential derivatization sites. nih.govacs.org |

Molecular and Biochemical Mechanisms of Orthosulfamuron Action

Elucidation of Target Site Inhibition by Orthosulfamuron at the Enzyme Level (Acetolactate Synthase/Acetohydroxy Acid Synthase - ALS/AHAS)

The primary mode of action for this compound is the inhibition of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxy acid synthase (AHAS). nih.govepa.govscientificlabs.com This enzyme is crucial for the biosynthesis of branched-chain amino acids: valine, leucine, and isoleucine. sigmaaldrich.comepa.gov By blocking ALS/AHAS, this compound halts the production of these essential amino acids, which are vital for protein synthesis and plant growth. nih.govscribd.com This inhibition ultimately leads to the cessation of cell division and plant death. lapda.org.brregulations.gov

The inhibition of ALS by sulfonylurea herbicides like this compound is a well-established mechanism. researchgate.net Studies on various plant species and even microorganisms have confirmed that ALS is the primary target. For instance, research on Cyperus difformis (smallflower umbrella sedge) demonstrated that resistance to this compound was due to an altered ALS enzyme. nih.gov Similarly, ALS from Mycobacterium tuberculosis has been shown to be effectively inhibited by a sulfonylurea herbicide. nih.gov

The kinetics of this inhibition are specific and potent. The enzyme ALS catalyzes the first step in the synthesis of valine, leucine, and isoleucine. wikipedia.orgscirp.org this compound, by inhibiting this enzyme, effectively starves the plant of these critical building blocks. wikipedia.org The symptoms in susceptible plants, such as chlorosis and anthocyanosis followed by the death of growing points, typically appear 1-3 weeks after application. scribd.com

| Feature | Description |

| Target Enzyme | Acetolactate Synthase (ALS) / Acetohydroxy Acid Synthase (AHAS) nih.govepa.govscientificlabs.com |

| Affected Pathway | Biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) sigmaaldrich.comepa.gov |

| Mechanism | Inhibition of enzyme activity, blocking amino acid production nih.govscribd.com |

| Result | Cessation of cell division and plant growth, leading to plant death lapda.org.brregulations.gov |

Molecular Interactions Between this compound and Specific Plant Enzyme Systems

This compound, like other sulfonylurea herbicides, does not bind to the catalytic site of the ALS enzyme where the natural substrates bind. wikipedia.org Instead, it binds to a different site on the enzyme, causing a conformational change that prevents the substrate from accessing the active site. wikipedia.orgresearchgate.net This allosteric inhibition is highly specific and effective at very low concentrations of the herbicide.

Molecular docking and simulation studies on other sulfonylurea herbicides have provided insights into the specific interactions with the ALS enzyme. For example, a study on Triticum aestivum (wheat) ALS and the sulfonylurea herbicide nicosulfuron (B1678754) showed that specific amino acid residues are critical for binding. nih.gov Mutations at these sites can lead to herbicide resistance by reducing the binding affinity of the herbicide to the enzyme. nih.govnih.gov While specific molecular docking studies for this compound were not found in the search results, the general mechanism of interaction for sulfonylureas with the ALS enzyme is well-documented. wikipedia.orgresearchgate.net

The development of resistance to ALS inhibitors is often due to point mutations in the ALS gene, which alter the herbicide binding site. researchgate.netmdpi.com For instance, a Pro197-to-His substitution in the ALS gene of Cyperus difformis was found to confer resistance to ALS-inhibiting herbicides. bioone.org This highlights the specific molecular interactions that are crucial for the herbicidal activity of compounds like this compound.

Transcriptomic and Proteomic Responses to this compound Exposure in Model Organisms

Detailed transcriptomic and proteomic studies specifically on this compound exposure in model organisms were not available in the provided search results. However, the general response to ALS-inhibiting herbicides involves significant changes in gene expression and protein profiles related to amino acid metabolism, stress responses, and photosynthesis.

Exposure to ALS inhibitors leads to a rapid depletion of branched-chain amino acids, which would trigger a cascade of downstream effects. This would likely involve the upregulation of genes and proteins involved in stress response pathways and the downregulation of those involved in growth and development. For example, studies on other herbicides have shown that plants respond by altering the expression of genes related to detoxification pathways, such as those involving cytochrome P450 monooxygenases and glutathione (B108866) S-transferases. researchgate.net

In the absence of specific data for this compound, it is reasonable to hypothesize that transcriptomic and proteomic analyses would reveal changes in the expression of genes and proteins associated with:

Branched-chain amino acid biosynthesis pathways.

General stress response pathways.

Photosynthesis and carbon metabolism.

Hormone signaling pathways.

Cellular and Subcellular Localization of this compound and its Impact on Physiological Processes

This compound is a systemic herbicide, meaning it is absorbed by the plant and transported throughout its tissues. nih.govherts.ac.uk It is readily absorbed by both the foliage and the roots and is translocated through both the xylem and phloem to the meristematic regions where cell division and growth occur. scribd.comlapda.org.br

The primary site of action, the ALS enzyme, is located in the chloroplasts of plant cells. Therefore, this compound must be able to cross cellular and chloroplast membranes to reach its target. Once inside the cell, it inhibits the ALS enzyme, leading to a halt in the production of essential amino acids. This disruption of amino acid synthesis has profound effects on various physiological processes, including:

Protein Synthesis: The lack of valine, leucine, and isoleucine directly inhibits the synthesis of new proteins, which are essential for all cellular functions. researchgate.net

Cell Division: The meristematic tissues, which are regions of active cell division, are particularly sensitive to the effects of this compound. lapda.org.br

Studies on the metabolism of this compound in rice have shown that the parent compound is found at very low levels in the grain and straw, with the majority being broken down into various metabolites. epa.gov This indicates that plants have mechanisms to metabolize and detoxify the herbicide, although susceptible plants are unable to do so quickly enough to prevent its lethal effects.

Comparative Mechanistic Studies of this compound with Other Herbicide Classes

This compound belongs to the sulfonylurea class of herbicides, which are ALS inhibitors. epa.govfederalregister.gov This mode of action is shared by other chemical families, including imidazolinones, triazolopyrimidines, pyrimidinyl-thiobenzoates, and sulfonylamino-carbonyl-triazolinones. wikipedia.orgresearchgate.net While they all target the same enzyme, the specific binding interactions and the spectrum of weeds they control can vary. epa.gov

Comparison with Glyphosate (B1671968): Glyphosate, the active ingredient in Roundup, has a completely different mode of action. It inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is involved in the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). pedchem.compan-europe.info In contrast to ALS inhibitors that bind to an allosteric site, glyphosate competes with the substrate phosphoenolpyruvate (B93156) for the active site of the EPSPS enzyme. mdpi.comnih.gov Glyphosate is a broad-spectrum, non-selective herbicide, while this compound is a selective herbicide used in rice. epa.govpedchem.com

Comparison with PPO Inhibitors: Protoporphyrinogen (B1215707) oxidase (PPO) inhibitors are another class of herbicides with a different mechanism. They block the PPO enzyme, which is involved in the synthesis of chlorophyll (B73375) and heme. nih.govunl.edu This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes the formation of highly reactive oxygen species that destroy cell membranes. unl.edu This results in rapid contact-type injury, whereas the effects of this compound are slower to appear as they are dependent on the depletion of amino acid reserves. scribd.comunl.edu

The following table provides a comparative overview of these herbicide classes:

| Herbicide Class | Target Enzyme | Affected Pathway | Mechanism of Action | Selectivity |

| Sulfonylureas (e.g., this compound) | Acetolactate Synthase (ALS) nih.govepa.gov | Branched-chain amino acid synthesis sigmaaldrich.comepa.gov | Allosteric inhibition wikipedia.orgresearchgate.net | Selective epa.gov |

| Glyphosate | EPSP Synthase pedchem.com | Aromatic amino acid synthesis pedchem.com | Competitive inhibition mdpi.comnih.gov | Non-selective pedchem.com |

| PPO Inhibitors | Protoporphyrinogen Oxidase nih.govunl.edu | Chlorophyll and heme synthesis nih.gov | Inhibition leading to oxidative stress unl.edu | Varies |

The availability of herbicides with different modes of action is crucial for managing the evolution of herbicide resistance in weeds. epa.gov

Environmental Dynamics, Fate, and Biotransformation of Orthosulfamuron in Agroecosystems

Sorption and Desorption Dynamics of Orthosulfamuron in Diverse Soil Matrices

The interaction of this compound with soil particles, known as sorption, and its subsequent release, or desorption, are critical processes that influence its availability for weed uptake, degradation, and transport. nih.govcsic.es These dynamics are largely governed by the physicochemical properties of both the herbicide and the soil. scielo.br

Batch equilibrium studies have been conducted to quantify the sorption and desorption of this compound in various soil types. epa.govepa.gov The Freundlich equation is commonly used to describe this equilibrium, yielding adsorption (Kads) and desorption (Kdes) coefficients. A study involving six different soils—two sandy loams, a sand, a clay loam, a silt loam, and a loam—revealed a range of adsorption behaviors. epa.gov The amount of this compound adsorbed to the soil particles after a two-hour equilibration period varied, indicating the influence of soil composition. epa.gov For instance, in a study with four different soils, after two hours of shaking, the percentage of applied this compound that was adsorbed ranged from 43.33% to 47.73%. epa.gov

The organic carbon content and clay content of the soil are significant factors influencing this compound's sorption. epa.gov While there is an affinity for organic carbon, the variability in adsorption is not solely explained by this factor. epa.govepa.gov The clay content of soils also correlates with the adsorption coefficients. epa.gov The pH of the soil also plays a role; however, in some studies, a direct correlation between soil pH (ranging from 4.7 to 8.0) and adsorption was not observed. epa.gov

Desorption studies, which measure the release of the adsorbed herbicide back into the soil solution, show that a significant portion of this compound can be released. epa.govgov.nl.ca In one study, after two desorption steps, the percentage of adsorbed this compound that was desorbed ranged from 22.53% to 68.69% across the different soil types. epa.gov This release is a key factor in its potential for leaching and bioavailability. The aging of herbicide residues in soil can also significantly increase sorption over time. nih.gov

Interactive Data Table: Freundlich Adsorption and Desorption Coefficients for this compound in Various Soils

| Soil Type | Freundlich Adsorption K (Kads) | Freundlich Desorption K (Kdes) | Organic Carbon (%) | pH |

| Sandy Loam (Ark-1) | Not specified | 4.01 | 1.04 | 6.5 |

| Sandy Loam (Ark-2) | Not specified | 8.38 | 0.35 | 5.7 |

| Sand (Benson) | Not specified | 5.11 | 1.03 | 4.7 |

| Clay Loam (M-CL) | Not specified | 13.8 | 3.01 | 5.4 |

| Silt Loam (PC-1) | Not specified | 3.17 | 0.92 | 7.5 |

| Loam (Pratt) | Not specified | 4.72 | 1.8 | 7.4 |

| Sandy Loam (B-1) | 3.76 | 35.8 | 1.33 | 8.0 |

| Silt Loam (G-2) | 6.62 | 32.0 | 2.03 | 7.4 |

| Silt Loam (M-2) | 5.47 | 141 | 1.00 | 7.5 |

| Clay Loam (VM-1) | 5.72 | 20.3 | 2.30 | 7.1 |

Data sourced from multiple batch equilibrium studies. epa.govepa.gov

Transport and Leaching Potential of this compound in Soil Profiles

The movement of this compound through the soil profile, known as transport, and its potential to reach groundwater, referred to as leaching, are significant environmental considerations. nih.gov this compound is considered to be moderately to slightly mobile in soils. epa.gov Its mobility is influenced by its sorption characteristics, with lower sorption leading to higher potential for movement. scielo.br

The leaching potential of this compound is a concern, particularly in alkaline, sandy soils with low organic carbon content. epa.govepa.gov In such conditions, the herbicide is less likely to be adsorbed to soil particles and can be more readily transported downwards with water flow. gov.nl.ca Freundlich partition coefficient (Kf) values are used to assess this potential, with values less than five indicating a groundwater concern. epa.gov Studies have reported Kf values for this compound ranging from 2.0 to 20, suggesting that in some soils, it presents a risk of leaching. epa.gov

Microbial Degradation Pathways and Metabolite Profiling of this compound in Soil and Water

Microbial degradation is a key process in the dissipation of this compound in the environment. epa.gov Both fungi and bacteria contribute to its breakdown in soil and water systems. The rate of biodegradation is influenced by environmental conditions and can vary significantly. epa.govepa.gov

The primary degradation pathway for this compound involves the hydrolytic cleavage of the sulfamoylurea linkage, which breaks the molecule into two main parts. epa.gov This process yields metabolites such as N-(4,6-dimethoxypyrimidin-2-yl)urea (DOP urea) and 2-dimethylcarbamoylphenyl sulfamic acid (DBS acid). epa.govepa.gov Another pathway involves the demethylation of the methoxy (B1213986) group on the pyrimidinyl ring, leading to the formation of o-desmethyl this compound. epa.gov This metabolite can then further degrade to DBS acid. epa.govepa.gov

In aerobic aquatic environments, the half-life of this compound due to biodegradation is on the scale of months, with reported half-lives ranging from 30.3 to 70.5 days. epa.gov Degradation appears to be faster under aerobic conditions compared to anaerobic conditions. epa.gov In anaerobic aquatic systems, half-lives have been reported to be between 88 and 217 days. epa.gov In soil, dissipation can be more rapid, with half-lives of 2.3 days in the soil and 4.3 days in the sediment observed at one test site. epa.gov

Fungal Biotransformation Mechanisms and Metabolites (e.g., Aspergillus niger)

Fungi, particularly species like Aspergillus niger, have been shown to play a significant role in the degradation of this compound. nih.govresearchgate.net Studies have demonstrated that Aspergillus niger can effectively degrade this compound in sterilized soil. nih.govresearchgate.net The degradation rate is dependent on the concentration of the herbicide, with a decrease in the rate observed at higher concentrations. nih.gov The degradation process follows first-order kinetics. nih.gov

The primary mechanisms of fungal biotransformation involve the cleavage of the sulfonylurea bridge and the cleavage of the N(urea bridge)-C(pyrimidinyl ring) bond. nih.govresearchgate.net Analysis of degradation products has identified several metabolites, indicating that the fungus utilizes various biochemical processes for breakdown. nih.gov The ability of Aspergillus niger to degrade this compound suggests the presence of a specific metabolic response system for this herbicide. nih.govresearchgate.net

Bacterial Degradation Pathways and Enzyme Systems

While specific bacterial strains and their enzymatic systems for this compound degradation are not as extensively detailed in the provided search results as fungal pathways, it is known that bacteria are involved in its breakdown. epa.gov The general microbial degradation pathways, including the cleavage of the sulfonylurea bridge, are carried out by a community of soil and water microorganisms, which includes bacteria. epa.gov Further research is needed to isolate and characterize the specific bacterial species and the enzymes responsible for the degradation of this compound. Some research has pointed to the potential of Burkholderia species in the degradation of pesticides, which could be a relevant area for future investigation regarding this compound. google.com

Influence of Environmental Factors on Microbial Degradation

Several environmental factors significantly influence the rate of microbial degradation of this compound. epa.gov The pH of the environment is a critical factor. epa.govepa.gov this compound readily undergoes acid-catalyzed hydrolysis at low pH (<7), but becomes more stable as alkaline conditions increase. epa.govepa.gov Consequently, in acidic to neutral rice paddy water, hydrolysis is a major degradation route with a half-life of hours to days. epa.gov In alkaline water, aerobic biodegradation becomes the dominant degradation pathway, with a much longer half-life of weeks to months. epa.gov

Other factors such as temperature, moisture, and oxygen availability also play a role. epa.gov Aerobic conditions generally favor faster degradation compared to anaerobic conditions. epa.gov The composition of the soil, including its organic matter and clay content, can also indirectly affect microbial degradation by influencing the sorption and availability of the herbicide to microorganisms. epa.gov

Photodegradation Mechanisms and Products of this compound in Aqueous and Surface Environments

Photodegradation, the breakdown of a chemical by light, is another process that can contribute to the dissipation of this compound in the environment. epa.gov However, this compound is considered to be relatively stable to photolysis. epa.govepa.gov

In aqueous solutions, the rate of photodegradation is slow. One study reported a phototransformation half-life of approximately 180 solar days when this compound was irradiated continuously with a xenon lamp in a pH 9 buffered solution. epa.gov Another study using zinc oxide nanoparticles as a photocatalyst demonstrated that the degradation of this compound could be significantly enhanced. cabidigitallibrary.orgeuroasiapub.org In the presence of the catalyst under direct sunlight, 90% of the this compound degraded within 100 hours in a pH 9 buffer solution. cabidigitallibrary.org Without the catalyst, the half-life was nearly a month. cabidigitallibrary.org The rate of photocatalysis was found to decrease with an increasing initial concentration of the herbicide. cabidigitallibrary.org

The degradation products formed during photocatalysis are similar to those from other degradation pathways and include N-(4,6-dimethoxypyrimidin-2-yl) urea (B33335), 2-dimethyl carbamoyl (B1232498) phenyl sulfamic acid, and 1-(4-hydroxy-6-methoxypyrimidin-2-yl)-3-[2-(dimethylcarbamoyl) phenylsulfamoyl] urea. cabidigitallibrary.org The fastest photocatalytic degradation was observed in a pH 4 buffer solution. cabidigitallibrary.org

Hydrolysis Kinetics and Degradation Products of this compound under Varying pH Conditions

The persistence and degradation of the herbicide this compound in aquatic environments are significantly influenced by the pH of the water. Hydrolysis, a chemical process involving the reaction with water, is a primary degradation pathway for this compound, and its rate is highly dependent on acidity or alkalinity.

Research has demonstrated that this compound undergoes rapid hydrolysis under acidic conditions (pH < 7). epa.govepa.gov Conversely, it is relatively stable to hydrolysis in neutral to alkaline environments (pH ≥ 7). epa.govregulations.gov This pH-dependent stability is a critical factor in determining its environmental fate. epa.gov

Studies have quantified the rate of hydrolysis at different pH levels, typically reported as a half-life (DT₅₀), which is the time it takes for half of the compound to degrade. At a temperature of 25°C, the hydrolysis half-life of this compound is approximately 0.44 days at pH 5, indicating rapid degradation. epa.gov As the pH increases, the rate of hydrolysis slows considerably, with a half-life of 24.4 days at pH 7 and 228 days at pH 9. epa.govherts.ac.uk The rate of hydrolysis is also sensitive to temperature, with degradation occurring more rapidly at higher temperatures. herts.ac.uk For instance, at 50°C, the half-life is a mere 0.4 hours at pH 4, but extends to 8 days at pH 9. herts.ac.uk

The primary degradation pathway for this compound via hydrolysis involves the cleavage of the sulfonylurea bridge. nih.govresearchgate.net This chemical breakdown results in the formation of several degradation products, also known as degradates. The major hydrolysis products identified are 2-dimethylcarbamoylphenyl sulfamic acid (DBS acid) and N-(4,6-dimethoxypyrimidin-2-yl)urea (DOP urea). epa.govepa.gov Further degradation can occur, where DBS acid can hydrolyze to form 2-amino-N,N-dimethylbenzamide (DB amine). epa.govepa.gov

It is important to note that in neutral to alkaline rice paddy water, while hydrolysis still occurs, aerobic biodegradation becomes a more dominant degradation route, with a half-life ranging from weeks to months. epa.govnih.gov

Interactive Data Table: Hydrolysis Half-life of this compound at 25°C

| pH Level | Half-life (days) | Degradation Rate |

| 5 | 0.44 | Rapid |

| 7 | 24.4 | Moderate |

| 9 | 228 | Slow |

This table illustrates the significant impact of pH on the degradation rate of this compound in aquatic environments.

Bioavailability and Uptake Dynamics of this compound by Non-Target Vegetation and Microorganisms

The bioavailability of this compound in the soil and water, which dictates its potential for uptake by non-target organisms, is influenced by its chemical properties and environmental conditions. As a systemic herbicide, this compound is designed to be absorbed by plants. epa.gov Its mode of action is the inhibition of acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) necessary for plant growth. epa.govnih.gov

While effective against target weeds, there is a potential for this compound to be taken up by non-target vegetation, which can lead to unintended phytotoxicity. epa.gov Studies have shown that dicotyledonous (broadleaf) plants appear to be more sensitive to this compound than monocotyledonous plants. epa.gov The risk of damage to sensitive non-target crops and aquatic vascular plants is a recognized concern. epa.govresearchgate.net For instance, greenhouse bioassays have demonstrated that residues of similar herbicides can harm sensitive rotational crops like sugar beet and spinach. researchgate.net

The uptake by microorganisms is another crucial aspect of this compound's environmental fate. Soil fungi, in particular, have been shown to play a role in its degradation. nih.gov Research has identified several fungal species capable of surviving in soil containing this compound. nih.gov One such fungus, Aspergillus niger, has been studied for its ability to degrade the herbicide. nih.govresearchgate.net The degradation rate by Aspergillus niger was found to be dependent on the herbicide's concentration, with a slower rate at higher concentrations. nih.gov The degradation process by this fungus follows first-order kinetics and involves various biochemical processes, including the cleavage of the sulfonylurea bridge. nih.gov This indicates that soil microorganisms can actively contribute to the breakdown of this compound, influencing its persistence and bioavailability in the agroecosystem. nih.govresearchgate.net

The processes governing the accumulation and movement of herbicides like this compound in soil include adsorption-desorption, degradation, leaching, runoff, volatilization, and plant uptake. csic.es Adsorption to soil particles, particularly organic carbon and clay, can reduce the amount of this compound available for uptake by plants and microorganisms. epa.gov However, the variability in its adsorption to soil is not solely explained by organic carbon content, suggesting other factors are at play. epa.gov

Modeling Environmental Persistence and Mobility of this compound

Environmental models are essential tools for estimating the potential concentrations of pesticides like this compound in various environmental compartments, such as surface water and groundwater. epa.govfederalregister.gov These models utilize data on the chemical's physical and chemical properties, its environmental fate and transport characteristics, and its use patterns to predict its behavior in the environment. federalregister.gov

For this compound, models like the Interim Rice Model and SCI-GROW have been used to estimate environmental concentrations. epa.govepa.gov These models help in assessing the potential for off-site movement from treated areas, primarily through runoff and leaching. epa.gov The persistence of this compound is highly dependent on the pH of the environment. epa.govregulations.gov As established, it readily undergoes acid-catalyzed hydrolysis but is more stable under alkaline conditions. epa.gov This pH-dependent degradation is a critical input for persistence models.

This compound is considered to be moderately mobile in soil. epa.govepa.gov This mobility, combined with its persistence under certain conditions, raises concerns about its potential to leach into groundwater, particularly in alkaline, sandy soils with low organic carbon content. epa.govepa.gov The Freundlich soil-to-water partition coefficient (Kf), a measure of a chemical's tendency to adsorb to soil, has been reported to be as low as 2.0, indicating a potential for mobility. epa.gov Some of the transformation products of this compound may even be more susceptible to leaching than the parent compound. epa.gov

Interactive Data Table: Estimated Environmental Concentrations (EECs) of this compound

| Source | Peak Exposure (ppb) | Annual Mean Exposure (ppb) |

| Surface Water | 40.5 | <40.5 |

| Groundwater | 0.611 | <0.611 |

This table presents Tier I Estimated Drinking Water Concentrations (EDWCs) from modeling this compound use on rice, providing a conservative estimate of potential exposure. epa.gov

Characterization of this compound Degradates of Environmental Concern

The degradation of this compound in the environment leads to the formation of several transformation products, or degradates. epa.govepa.gov Understanding the identity and behavior of these degradates is crucial for a comprehensive environmental risk assessment, as they may also pose risks to non-target organisms.

The major degradation pathways of this compound are the hydrolytic cleavage of the sulfamoylurea linkage and demethylation. epa.govepa.gov These processes result in the formation of several key degradates. The primary degradates identified in environmental fate studies include:

2-dimethylcarbamoylphenyl sulfamic acid (DBS acid; S1) : A major product of hydrolysis. epa.govepa.gov

N-(4,6-dimethoxypyrimidin-2-yl)urea (DOP urea; S12) : Another major product resulting from the cleavage of the sulfonylurea bridge. epa.govepa.gov

2-amino-N,N-dimethylbenzamide (DB amine; S4) : Formed from the further hydrolysis of DBS acid. epa.govepa.gov

o-desmethyl this compound (S9) : A product of the demethylation of the parent this compound molecule. This degradate can also subsequently hydrolyze to form DBS acid. epa.govepa.gov

These degradates are of environmental interest because they can also be persistent and mobile in the environment. epa.gov For instance, all four of these major degradates are considered moderately persistent, with peak detections occurring up to 100-186 days after the application of this compound. epa.gov There is also evidence to suggest that some of these transformation products may be more prone to leaching than the parent compound. epa.gov

A significant area of uncertainty in the environmental risk assessment of this compound is the potential toxicity of its degradates. epa.gov While it is often assumed that degradates are of equal or lesser toxicity than the parent compound, there is a lack of specific data to assess the potential risks associated with the major degradates of this compound. epa.govepa.gov The degradate o-desmethyl this compound has been specifically noted as a degradate of potential risk concern, highlighting the need for further investigation into the environmental effects of these transformation products. epa.gov

Ecological Interactions and Non Target Biotic Responses to Orthosulfamuron

Impact of Orthosulfamuron on Soil Microbial Community Structure and Function

The soil microbiome is fundamental to nutrient cycling and the degradation of xenobiotics. The application of herbicides can alter the structure and function of these vital communities. While research specifically on this compound is focused, studies on the broader sulfonylurea class provide significant insights into its potential impacts.

Microorganisms play a role in the degradation of this compound. Fungi, in particular, have been identified as effective degraders of this herbicide. researchgate.net The persistence of this compound is pH-dependent, with microbial degradation being a major degradation pathway in alkaline soils. epa.govresearchgate.net

The introduction of sulfonylurea herbicides can lead to shifts in the soil microbial community. Studies on related compounds have shown varied effects. For instance, metsulfuron-methyl (B1676535) was found to inhibit common aerobic heterotrophic bacteria, while its effects on fungi and actinomycetes were less pronounced. bcpc.org Research on the herbicide triasulfuron (B1222591) at elevated concentrations showed a significant decrease in the populations of microarthropods, including Acarina (mites) and Collembola (springtails). herts.ac.uk

Soil enzymes, which are critical drivers of nutrient cycling, can also be affected. The activity of enzymes such as dehydrogenase and phosphatases are key indicators of soil health. researchgate.net While some studies on sulfonylureas like metsulfuron-methyl showed that effects on dehydrogenase activity were slight and only occurred at high doses, others have reported inhibitory effects on these enzymes. chemsafetypro.com

These herbicides can also influence the nitrogen cycle. Research on chlorsulfuron, another sulfonylurea, demonstrated a reduction in potential nitrification and the activity of β-1,4-N-acetylglucosaminidase, an enzyme involved in nitrogen cycling. epa.gov Similarly, mesosulfuron-methyl (B1676312) has been shown to decrease the abundance of functional genes critical for nitrification and denitrification, such as AOA amoA and nirK. wikipedia.org

| Microbial Parameter | Observed Effect | Compound Studied | Source |

|---|---|---|---|

| Microbial Degradation | Fungi identified as effective degraders. | This compound | researchgate.net |

| Aerobic Heterotrophic Bacteria | Inhibition observed. | Metsulfuron-methyl | bcpc.org |

| Soil Microarthropods (Acarina, Collembola) | Significant decrease at high application rates. | Triasulfuron | herts.ac.uk |

| Dehydrogenase Activity | Slight and transitory effects, primarily at higher doses. | Metsulfuron-methyl | chemsafetypro.com |

| Potential Nitrification | Significant reduction observed. | Chlorsulfuron | epa.gov |

| Nitrogen Cycling Genes (AOA amoA, nirK) | Abundance significantly decreased. | Mesosulfuron-methyl | wikipedia.org |

Effects of this compound on Non-Target Plant Species: Physiological and Molecular Responses

This compound is known to be highly toxic to a range of non-target terrestrial plants. epa.gov The sensitivity varies between plant groups, with dicotyledonous (broadleaf) plants appearing to be more sensitive to the compound than monocotyledonous plants. epa.gov

The primary molecular mechanism of this compound's phytotoxicity is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxy acid synthase (AHAS). herts.ac.ukepa.gov This enzyme catalyzes the first step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine. herts.ac.ukepa.gov The blockage of this pathway halts protein synthesis and cell division, ultimately leading to plant death. epa.gov

Physiological responses in sensitive non-target plants include the inhibition of growth and a reduction in biomass. nih.gov Toxicity studies have quantified these effects on various species. For example, in seedling emergence tests, radish (Raphanus sativus) was identified as the most sensitive dicot species, with a dry weight EC25 (the concentration causing a 25% reduction in effect) of 0.040 lbs ai/A. nih.gov The most sensitive monocot species was rice, with a dry weight EC25 of 0.078 lbs ai/A. nih.gov The inhibition of ALS can also induce secondary stress responses. Studies on other ALS-inhibiting herbicides have shown that sensitive plants can suffer from oxidative damage as a secondary effect of the primary metabolic disruption. epa.gov

| Species | Plant Type | Endpoint | Toxicity Value (EC25) | Source |

|---|---|---|---|---|

| Radish (Raphanus sativus) | Dicot | Dry Weight | 0.040 lbs ai/A | nih.gov |

| Rice (Oryza sativa) | Monocot | Dry Weight | 0.078 lbs ai/A | nih.gov |

Interactions of this compound with Aquatic Flora and Fauna: Research Perspectives

When this compound enters aquatic environments through runoff or spray drift, it can interact with a variety of non-target organisms. Research indicates a significant differential in toxicity between aquatic plants and animals.

Aquatic Flora: this compound is classified as highly toxic to aquatic vascular plants. epa.gov Studies on the freshwater duckweed, Lemna gibba, a common indicator species, demonstrated high sensitivity. In a 7-day acute toxicity test, the EC50 value (concentration causing a 50% effect) based on the number of fronds was determined to be 1.5 µg/L. herts.ac.uk In contrast, the herbicide exhibits much lower toxicity to non-vascular aquatic plants. A 96-hour study on the freshwater diatom Navicula pelliculosa showed no significant inhibition of cell density or growth rate, with an EC50 value greater than 108 mg/L. nih.gov This suggests that the primary risk to aquatic flora is concentrated on vascular species.

Aquatic Fauna: In contrast to its effect on plants, this compound is considered only slightly toxic to fish and freshwater aquatic invertebrates. epa.gov The 96-hour acute LC50 for fish is reported to be greater than 122 mg/L. epa.gov For the freshwater invertebrate Daphnia magna, a 48-hour acute toxicity study established an EC50 of greater than 97.3 ppm, which categorizes the compound as practically non-toxic to daphnids. epa.gov Similarly, it is characterized as slightly toxic to estuarine/marine mollusks and mysid shrimp. chemsafetypro.com This indicates a limited potential for direct acute adverse effects on aquatic animal species. epa.gov

| Organism | Species | Endpoint | Toxicity Value | Toxicity Classification | Source |

|---|---|---|---|---|---|

| Aquatic Vascular Plant | Lemna gibba (Duckweed) | 7-day EC50 (frond number) | 1.5 µg/L | Highly Toxic | herts.ac.uk |

| Aquatic Non-Vascular Plant | Navicula pelliculosa (Diatom) | 96-hour EC50 (cell density) | >108 mg/L | Low Toxicity | nih.gov |

| Freshwater Fish | - | 96-hour LC50 | >122 mg/L | Slightly Toxic | epa.gov |

| Freshwater Invertebrate | Daphnia magna | 48-hour EC50 | >97.3 ppm | Practically Non-toxic | epa.gov |

| Estuarine Mollusk | Eastern Oyster | 96-hour EC50 | >97 mg/L | Slightly Toxic | chemsafetypro.com |

Influence of this compound on Beneficial Insects and Pollinators in Agricultural Landscapes

The impact of pesticides on beneficial insects, including pollinators and natural enemies of pests, is a critical component of ecological risk assessment. For this compound, the primary concern appears to be indirect rather than direct effects.

According to assessments by the U.S. Environmental Protection Agency, this compound is considered "practically non-toxic to... honeybees under acute exposure conditions". epa.gov This low direct toxicity is consistent with its mode of action, which targets a biosynthetic pathway (ALS) specific to plants and absent in insects. herts.ac.uk

However, the use of any herbicide can have indirect consequences for pollinators and other beneficial insects. By controlling broadleaf weeds, herbicides can reduce the availability of flowering plants that provide essential nectar and pollen resources for bees, butterflies, and other pollinators. wikipedia.org The timing of flowering of remaining non-target plants can also be affected, potentially creating a mismatch with the life cycles of pollinator populations. nih.gov

While direct toxicity to pollinators like bees is low, other non-target arthropods may be more susceptible. Research on triasulfuron, a related sulfonylurea herbicide, showed that application at six times the recommended rate caused a significant reduction in soil microarthropods, such as mites (Acarina) and springtails (Collembola). herts.ac.uk These organisms contribute to soil health and decomposition. This suggests that while this compound poses a low direct risk to foraging pollinators, potential impacts on the broader community of beneficial arthropods, particularly within the soil, warrant further research.

Trophic Transfer and Bioaccumulation Potential of this compound in Aquatic and Terrestrial Food Webs (Research Focus)

The potential for a chemical to accumulate in organisms and be transferred through the food web is a key aspect of its environmental risk profile. This is determined by its physicochemical properties and its persistence in the environment.

The bioaccumulation potential for this compound is considered to be low. herts.ac.uknih.gov This is indicated by its estimated Bioconcentration Factor (BCF), a measure of a chemical's tendency to concentrate in an aquatic organism from the water. The estimated BCF for this compound is 3.4, a value derived from its octanol-water partition coefficient (log Kow) of 1.31. nih.gov BCF values below 1000 are generally considered to indicate a low potential for bioaccumulation. chemsafetypro.com Animal studies have supported this, showing that very little of the compound remains in the body after exposure, suggesting it is not retained in tissues. nih.govepa.gov

The potential for trophic transfer is also influenced by the compound's environmental fate. This compound is moderately mobile in soil and its persistence is highly dependent on pH. epa.govepa.gov It degrades rapidly via hydrolysis under acidic conditions (half-life of hours to days) but is significantly more stable and persistent under alkaline conditions (half-life of months). epa.gov This persistence in certain environments could increase the duration of exposure for organisms at the base of the food web.